molecular formula C21H32O4 B034013 11-DM-Pge2 CAS No. 102769-45-9

11-DM-Pge2

Katalognummer B034013
CAS-Nummer: 102769-45-9
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: DAPQUCOVYRBPOI-IFZJGULLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-DM-Pge2 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of prostaglandin E2 (PGE2), a naturally occurring hormone-like substance that plays a crucial role in various physiological processes. 11-DM-Pge2 is synthesized using a specific method and has been studied extensively for its mechanism of action and biochemical effects.

Wirkmechanismus

The mechanism of action of 11-DM-Pge2 involves its binding to specific receptors on the cell surface, which triggers a cascade of intracellular signaling pathways that regulate various physiological processes. It has been shown to activate the EP2 receptor, which is involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
11-DM-Pge2 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the promotion of wound healing, and the inhibition of bone resorption. It has also been shown to have neuroprotective effects and to enhance the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 11-DM-Pge2 in lab experiments include its well-characterized mechanism of action and its ability to modulate various physiological processes. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Zukünftige Richtungen

There are several future directions for research on 11-DM-Pge2, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its therapeutic potential in various disease models. Additionally, further studies are needed to elucidate the optimal dosage and administration of 11-DM-Pge2 for different applications.

Synthesemethoden

11-DM-Pge2 is synthesized using a multi-step chemical process that involves the conversion of prostaglandin E2 to its 11-keto derivative, followed by the reduction of the keto group to a hydroxyl group using a reducing agent. The resulting compound is then acetylated to obtain 11-DM-Pge2.

Wissenschaftliche Forschungsanwendungen

11-DM-Pge2 has been extensively studied for its potential therapeutic applications in various scientific research fields, including immunology, oncology, and regenerative medicine. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

CAS-Nummer

102769-45-9

Produktname

11-DM-Pge2

Molekularformel

C21H32O4

Molekulargewicht

348.5 g/mol

IUPAC-Name

(Z)-7-[(1S,2R,5R)-1-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-2-bicyclo[3.1.0]hexanyl]hept-5-enoic acid

InChI

InChI=1S/C21H32O4/c1-2-3-6-9-17(22)12-13-21-15-16(21)14-19(23)18(21)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-18,22H,2-3,5-6,8-11,14-15H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18-,21-/m0/s1

InChI-Schlüssel

DAPQUCOVYRBPOI-IFZJGULLSA-N

Isomerische SMILES

CCCCC[C@@H](/C=C/[C@]12C[C@@H]1CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O

SMILES

CCCCCC(C=CC12CC1CC(=O)C2CC=CCCCC(=O)O)O

Kanonische SMILES

CCCCCC(C=CC12CC1CC(=O)C2CC=CCCCC(=O)O)O

Synonyme

11-deoxy-11,12-methanoprostaglandin E2
11-DM-PGE2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.